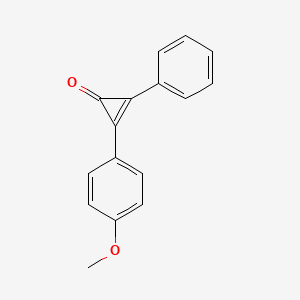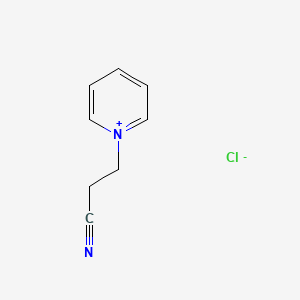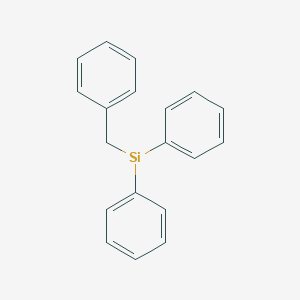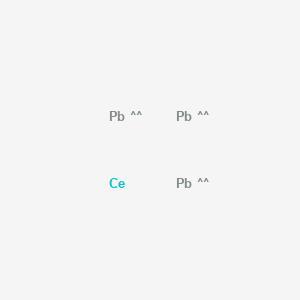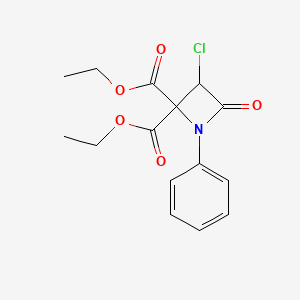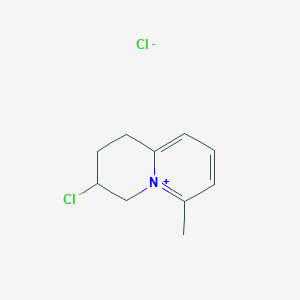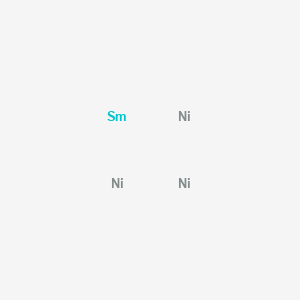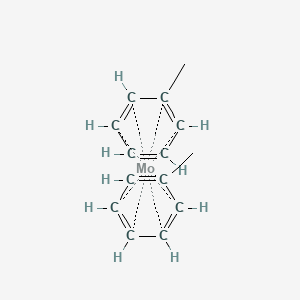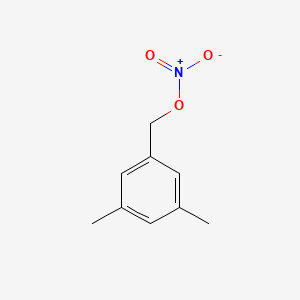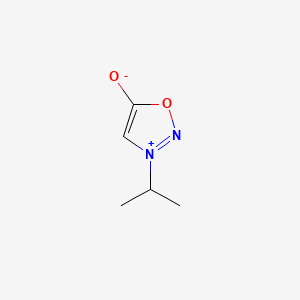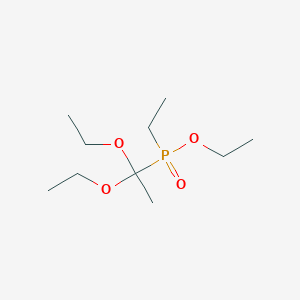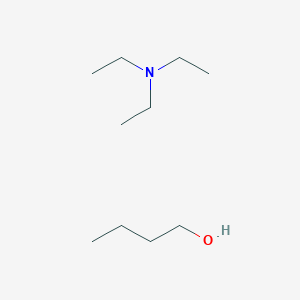
Platinum--titanium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum–titanium (1/1) is a compound consisting of equal parts platinum and titanium. This compound is known for its unique properties, including high corrosion resistance, excellent catalytic activity, and significant mechanical strength. These attributes make it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Platinum–titanium (1/1) can be synthesized through several methods, including physical vapor deposition (PVD), electrodeposition, and chemical reduction. In PVD, thin films of platinum are deposited onto titanium substrates through evaporation or sputtering techniques . Electrodeposition involves the reduction of platinum ions from a solution onto a titanium substrate, typically using chloroplatinic acid as the precursor . Chemical reduction methods may also be employed, where platinum ions are reduced in the presence of titanium to form the desired compound.
Industrial Production Methods: Industrial production of platinum–titanium (1/1) often involves large-scale PVD processes due to their efficiency and ability to produce uniform coatings. Electrodeposition is also used in industrial settings, particularly for applications requiring precise control over the thickness and morphology of the platinum layer .
Chemical Reactions Analysis
Types of Reactions: Platinum–titanium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s catalytic properties make it particularly effective in oxidation-reduction reactions.
Common Reagents and Conditions: Common reagents used in reactions involving platinum–titanium (1/1) include hydrogen peroxide for oxidation reactions and hydrazine for reduction reactions. These reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .
Major Products Formed: The major products formed from reactions involving platinum–titanium (1/1) depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the compound can facilitate the formation of water and oxygen from hydrogen peroxide .
Scientific Research Applications
Platinum–titanium (1/1) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and oxidation processes . In biology and medicine, the compound’s biocompatibility makes it suitable for use in medical implants and devices . Additionally, its high corrosion resistance and mechanical strength make it valuable in industrial applications, such as in the aerospace and automotive industries .
Mechanism of Action
The mechanism by which platinum–titanium (1/1) exerts its effects is primarily through its catalytic activity. The compound facilitates various chemical reactions by providing a surface for reactants to adsorb and react. This catalytic activity is due to the unique electronic properties of platinum and titanium, which allow for efficient electron transfer and activation of reactants .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to platinum–titanium (1/1) include other platinum-based alloys and titanium-based alloys. Examples include platinum-rhodium and titanium-aluminum alloys .
Uniqueness: Platinum–titanium (1/1) is unique due to its combination of high catalytic activity, corrosion resistance, and mechanical strength. While other platinum-based alloys may offer similar catalytic properties, they often lack the mechanical strength and corrosion resistance provided by titanium. Conversely, titanium-based alloys may offer excellent mechanical properties but lack the catalytic activity of platinum .
Properties
CAS No. |
12038-31-2 |
|---|---|
Molecular Formula |
PtTi |
Molecular Weight |
242.95 g/mol |
IUPAC Name |
platinum;titanium |
InChI |
InChI=1S/Pt.Ti |
InChI Key |
UUWCBFKLGFQDME-UHFFFAOYSA-N |
Canonical SMILES |
[Ti].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



